molecular formula C8H8N4O2 B1614435 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-22-6

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B1614435
CAS RN: 1000340-22-6
M. Wt: 192.17 g/mol
InChI Key: ZTTVWMZUDPJIRK-UHFFFAOYSA-N
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Description

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is an organic compound that belongs to the family of pyrrolopyridines. It has been extensively studied for its potential use in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has shown promising results in several fields of research.

Scientific Research Applications

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties and has been used in the treatment of various types of cancer. Additionally, this compound has been used in the study of various biological processes such as apoptosis, cell proliferation, and gene expression.

Mechanism Of Action

The mechanism of action of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes. It has also been shown to induce apoptosis in cancer cells by activating certain pathways. Additionally, this compound has been shown to have an effect on gene expression and cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is its versatility. This compound can be used in a variety of scientific research applications due to its unique chemical properties. However, one of the limitations of this compound is its potential toxicity. It is important to use caution when handling this compound in the lab.

Future Directions

There are several future directions for the research of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine. One potential direction is the study of its potential use in the treatment of other inflammatory diseases. Another potential direction is the study of its potential use in the treatment of other types of cancer. Additionally, further research can be done to fully understand the mechanism of action of this compound and to identify any potential side effects.

properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVWMZUDPJIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646869
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

CAS RN

1000340-22-6
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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